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molecular formula C3H6Cl2O B139626 2,3-Dichloro-1-propanol CAS No. 616-23-9

2,3-Dichloro-1-propanol

Cat. No. B139626
M. Wt: 128.98 g/mol
InChI Key: ZXCYIJGIGSDJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04707447

Procedure details

Three products were detected. Of these, one product has a GC retention time of 6 minutes and showed the mass spectrum diagnostic for 2,3-dichloro-1-propanol, identical to that of an authentic sample of 2,3-dichloro-1-propanol. Two other products had GC retention times of 7 and 8 minutes, and showed the mass spectra diagnostic for chloropropanediols. The product having a 7 minute retention time was identified as 1-chloro-2,3-propanediol by mass spectrographic analysis. The product having an 8 minute retention time was identified as 2-chloro-1,3-propanediol. The relative percentages of 2,3-dichloro-1-propanol 1-chloro-2,3-propanediol and 2-chloro-1,3-propanediol produced in the reaction were 82%, 10% and 8%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
chloropropanediols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH2:5][Cl:6])[CH2:3][OH:4].[Cl:7][CH2:8][CH:9]([OH:12])[CH2:10][OH:11].[Cl:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16]>>[Cl:7][CH2:8][CH:9]([OH:12])[CH2:10][OH:11].[Cl:1][CH:2]([CH2:5][Cl:6])[CH2:3][OH:4].[Cl:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CO)CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CO)CCl
Step Three
Name
chloropropanediols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
retention times of 7 and 8 minutes
Duration
8 min
WAIT
Type
WAIT
Details
The product having an 8 minute
Duration
8 min

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
product
Smiles
ClCC(CO)O.ClC(CO)CCl
Name
Type
product
Smiles
ClC(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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